[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol
Description
Properties
IUPAC Name |
[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c12-8-3-1-2-4-9(8)17-7(6-18)5-10(16-17)11(13,14)15/h1-5,18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASBHUPJOFCEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
Preparation of the pyrazole core:
- Ethyl trifluoroacetoacetate reacts with phenylhydrazine in ethanol under reflux conditions.
- The reaction typically proceeds at elevated temperatures (~110°C) for 1-6 hours, depending on the specific protocol.
- The resulting intermediate is phenyl-3-trifluoromethyl-1H-pyrazol-5-ol , obtained with yields ranging from 72% to 87.9%.
Conversion to pyrazol-3-yl-methanol:
- The pyrazol-3-ol derivatives undergo reduction of the ester group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- This reduction transforms the ester into a primary alcohol, producing [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol .
Research findings:
| Procedure | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazine reduction | Ethyl trifluoroacetoacetate + phenylhydrazine | Reflux in ethanol, then LiAlH4 reduction | 72-87.9% | , |
Notes:
- The key step involves the formation of the pyrazole ring via hydrazine condensation.
- The subsequent reduction step is crucial for introducing the methanol group at the 3-position of the pyrazole.
Direct Synthesis from 2-Chlorobenzoyl Chloride and Hydrazine Derivatives
Another approach involves acylation of hydrazine derivatives with 2-chlorobenzoyl chlorides, followed by cyclization.
Process outline:
-
- 2-Chlorobenzoyl chloride reacts with hydrazine hydrate in an inert solvent like ethanol or acetic acid.
- The reaction is typically conducted at reflux temperatures (~110°C) for 1 hour.
-
- The acyl hydrazine intermediate undergoes cyclization, often facilitated by acids or heat.
- The resulting pyrazole intermediate is then subjected to reduction with reagents like sodium borohydride or LiAlH4 to yield the methanol derivative.
Research insights:
- This method offers a route to obtain the pyrazol-3-yl-methanol with high purity, especially when optimized with appropriate catalysts or solvents.
Oxidative and Tautomeric Pathways
Recent studies have explored oxidation of pyrazol-3-ol derivatives to generate aldehyde or alcohol functionalities at the 3-position, which can be further functionalized to methanol.
Key steps:
Research data:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidation-reduction | IBX + NaBH4 | DMSO, room temperature | Variable |
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Hydrazine condensation + LiAlH4 reduction | Ethyl trifluoroacetoacetate + phenylhydrazine | LiAlH4, THF | Reflux + reduction | 72-87.9 | Most common route |
| Acylation of hydrazine derivatives | 2-Chlorobenzoyl chloride + hydrazine | Ethanol, reflux | 1-2 hours | Not specified | Suitable for large-scale synthesis |
| Oxidation + reduction | Pyrazol-3-ol derivatives | IBX, NaBH4 | Room temp to reflux | Variable | Useful for functional group modifications |
Notes and Considerations
- Chlorination step: The chlorination at the phenyl ring (to introduce the 2-chloro substituent) can be achieved via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) under controlled conditions.
- Functional group tolerance: The methods are compatible with various substituents on the phenyl ring, allowing for structural diversification.
- Reaction optimization: Temperature, solvent choice, and reagent equivalents significantly influence yields and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Structural and Electronic Differences
Substitution Patterns: The target compound features chlorophenyl and trifluoromethyl groups, which are absent in [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (furan and methyl substituents) . The trifluoromethyl group is shared with 4-[2-(4-methylsulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridine, but the latter’s sulfonylphenyl group and tetrahydropyridine linkage suggest divergent pharmacological targets (e.g., cyclooxygenase inhibition) .
Functional Group Reactivity: The hydroxymethyl group in the target compound contrasts with the ketone in 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, which may render the latter more reactive in nucleophilic additions .
Biological Activity
The compound [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H10ClF3N2O
- Molecular Weight : 318.68 g/mol
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity, facilitating cell membrane penetration.
- Chlorophenyl Group : May interact with various biological targets, including enzymes and receptors.
These interactions can modulate cellular pathways, leading to various biological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds in the pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The presence of the trifluoromethyl group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol?
Answer:
A common approach involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example:
- Step 1: React 2-chlorophenyl hydrazine with a trifluoromethyl-substituted β-ketoester to form the pyrazole ring.
- Step 2: Hydrolyze the ester group to a carboxylic acid, followed by reduction (e.g., using LiAlH₄) to yield the methanol substituent .
- Purification: Recrystallization from ethanol or column chromatography is typically employed.
Key challenges include controlling regioselectivity during cyclization and optimizing reaction conditions (e.g., temperature, solvent) to avoid byproducts .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:
- Crystallization: Grow crystals via slow evaporation in solvents like ethanol or DCM.
- Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Apply SHELXL for structure solution and refinement. For example, a related pyrazole-methanol derivative crystallized in the monoclinic space group P2₁/c with cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559°, confirming the stereochemistry and hydrogen-bonding network .
- Validation: Check for R-factor convergence (<5%) and residual electron density .
Basic: What spectroscopic techniques validate the compound’s purity and structure?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for the pyrazole ring protons (δ 6.5–8.0 ppm), -OH (δ 2.5–4.0 ppm, broad), and trifluoromethyl (δ -60 ppm in ¹⁹F NMR).
- ¹³C NMR: Signals for the quaternary carbons (C-Cl, C-CF₃) and methanol carbon (δ 60–70 ppm) .
- Mass Spectrometry: ESI-MS or HRMS confirms the molecular ion peak (e.g., m/z calculated for C₁₂H₉ClF₃N₂O: 295.03) .
- IR Spectroscopy: O-H stretch (~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Advanced: How can DFT studies predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., methanol -OH as a hydrogen-bond donor) .
- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to assess stability; for similar pyrazoles, gaps range 4.5–5.5 eV .
- Reactivity: Simulate reaction pathways (e.g., methanol oxidation to aldehyde) using transition-state modeling .
Basic: How can the methanol group be functionalized for derivatization studies?
Answer:
- Esterification: React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .
- Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to convert -CH₂OH to -COOH .
- Protection: Temporarily protect -OH as a silyl ether (e.g., TBSCl) during multi-step syntheses .
Advanced: What role do substituents (Cl, CF₃) play in biological activity?
Answer:
- Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability. In Jak2 inhibitors, CF₃ improves binding affinity by filling hydrophobic pockets .
- Chlorophenyl (Cl-Ph): Modulates π-π stacking with aromatic residues in enzyme active sites. For example, Cl-substituted pyrazoles show 10-fold higher inhibition (IC₅₀ = 50 nM) compared to non-halogenated analogs .
- Synergistic Effects: Combined Cl and CF₃ groups in pyrazoles enhance selectivity for kinase targets (e.g., Jak2 over Jak3) .
Advanced: How to resolve contradictions in crystallographic vs. computational bond-length data?
Answer:
- Discrepancies: SCXRD bond lengths (e.g., C-N = 1.34 Å) may differ slightly from DFT-optimized values (1.32 Å) due to crystal packing forces .
- Mitigation: Use hybrid methods like ONIOM to incorporate environmental effects. Validate with root-mean-square deviations (RMSD < 0.02 Å) .
Basic: What chromatographic methods separate regioisomers during synthesis?
Answer:
- HPLC: Use a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA) at 1.0 mL/min. Retention times vary by 1–2 minutes for 3- vs. 5-substituted pyrazoles .
- TLC: Silica gel plates (hexane:ethyl acetate = 3:1) show distinct Rf values (e.g., 0.45 vs. 0.55) .
Advanced: How does hydrogen bonding influence solid-state stability?
Answer:
- Intramolecular H-Bonds: The methanol -OH forms a 2.8 Å bond with the pyrazole N, reducing conformational flexibility .
- Intermolecular Networks: Chains of O-H···N bonds (3.0–3.2 Å) enhance thermal stability (decomposition >200°C) .
Advanced: What in vitro assays assess pharmacological potential?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
